molecular formula C40H67O3P B12655412 Isodecyl bis(nonylphenyl) phosphite CAS No. 93843-06-2

Isodecyl bis(nonylphenyl) phosphite

Cat. No.: B12655412
CAS No.: 93843-06-2
M. Wt: 626.9 g/mol
InChI Key: TWKPHFNTDDVUQB-UHFFFAOYSA-N
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Description

Isodecyl bis(nonylphenyl) phosphite is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its ability to protect polymers and other materials from oxidative degradation, thereby extending their lifespan and maintaining their properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isodecyl bis(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride, followed by the addition of isodecyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

PCl3+2C9H19C6H4OH+C10H21OHC40H67O3P+3HCl\text{PCl}_3 + 2 \text{C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{OH} + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{C}_{40}\text{H}_{67}\text{O}_3\text{P} + 3 \text{HCl} PCl3​+2C9​H19​C6​H4​OH+C10​H21​OH→C40​H67​O3​P+3HCl

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Isodecyl bis(nonylphenyl) phosphite primarily undergoes oxidation reactions due to its role as an antioxidant. It can also participate in hydrolysis and substitution reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: In the presence of oxygen or other oxidizing agents, this compound is converted to its corresponding phosphate.

    Hydrolysis: When exposed to water or moisture, it can hydrolyze to form phosphoric acid and the corresponding alcohols.

    Substitution: It can react with halogens or other electrophiles to form substituted phosphites.

Major Products:

    Oxidation: Nonylphenyl phosphate and isodecyl alcohol.

    Hydrolysis: Phosphoric acid, nonylphenol, and isodecyl alcohol.

    Substitution: Various substituted phosphites depending on the electrophile used.

Scientific Research Applications

Isodecyl bis(nonylphenyl) phosphite has a wide range of applications in scientific research and industry:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers during processing and storage.

    Biology: Investigated for its potential effects on cellular processes due to its antioxidant properties.

    Medicine: Studied for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.

    Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and performance.

Mechanism of Action

The primary mechanism by which isodecyl bis(nonylphenyl) phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage to materials. The molecular targets include free radicals and other reactive species that can cause degradation of polymers and other substances.

Comparison with Similar Compounds

Isodecyl bis(nonylphenyl) phosphite is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

    Tris(nonylphenyl) phosphite: Another widely used antioxidant with similar applications but different molecular structure.

    Bis(2,4-di-tert-butylphenyl) phosphate: Known for its strong antioxidant properties but used in different contexts.

    Tris(2-chloroisopropyl) phosphate: Primarily used as a flame retardant but also has antioxidant properties.

Compared to these compounds, this compound offers a balance of stability and effectiveness, making it suitable for a wide range of applications.

Properties

CAS No.

93843-06-2

Molecular Formula

C40H67O3P

Molecular Weight

626.9 g/mol

IUPAC Name

8-methylnonyl bis(2-nonylphenyl) phosphite

InChI

InChI=1S/C40H67O3P/c1-5-7-9-11-13-17-21-29-37-31-23-25-33-39(37)42-44(41-35-27-19-15-16-20-28-36(3)4)43-40-34-26-24-32-38(40)30-22-18-14-12-10-8-6-2/h23-26,31-34,36H,5-22,27-30,35H2,1-4H3

InChI Key

TWKPHFNTDDVUQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

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